![molecular formula C8H5BrN2O2 B1292546 4-Bromo-6-nitro-1H-indole CAS No. 885520-47-8](/img/structure/B1292546.png)
4-Bromo-6-nitro-1H-indole
Overview
Description
4-Bromo-6-nitro-1H-indole is a compound with the molecular weight of 241.04 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The linear formula of 4-Bromo-6-nitro-1H-indole is C8H5BrN2O2 . The InChI code is 1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H .Physical And Chemical Properties Analysis
4-Bromo-6-nitro-1H-indole is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Anticancer Activity
4-Bromo-6-nitro-1H-indole derivatives have been studied for their potential in treating various types of cancer. The indole core is a common structure in many natural and synthetic compounds with anticancer properties . The bromo and nitro groups on the indole scaffold can be modified to enhance the compound’s ability to inhibit cancer cell growth and induce apoptosis.
Antimicrobial Properties
The structural modification of indole derivatives, including bromination and nitration, has shown promise in developing new antimicrobial agents. These compounds can target a range of pathogenic bacteria and fungi, providing a pathway for the development of novel antibiotics .
Neuroprotective Effects
Indole derivatives, such as 4-Bromo-6-nitro-1H-indole, are being explored for their neuroprotective effects. They may offer therapeutic potential for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Applications
The anti-inflammatory activity of indole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat chronic inflammatory diseases and reduce tissue damage caused by inflammation .
Quorum Sensing Inhibition
Indoles play a significant role in bacterial communication known as quorum sensing. Derivatives like 4-Bromo-6-nitro-1H-indole could disrupt this process, which is crucial for the regulation of virulence factors in pathogenic bacteria, thus serving as a strategy for combating bacterial infections .
Enzyme Inhibition
Certain indole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, 4-Bromoindole is a potential inhibitor of GSK-3, a kinase implicated in Alzheimer’s disease, suggesting that 4-Bromo-6-nitro-1H-indole could be modified for similar applications .
Drug Discovery and Development
The indole moiety is a “privileged structure” in medicinal chemistry, often found in drugs with high-affinity binding to various receptors. 4-Bromo-6-nitro-1H-indole can serve as a key intermediate in synthesizing new drug candidates with potential therapeutic benefits .
Biotechnological Production
Indole derivatives are valuable in biotechnological applications, including the production of natural colorants and flavors. Biocatalytic approaches can be employed to produce halogenated and oxygenated derivatives of indole, such as 4-Bromo-6-nitro-1H-indole, for use in various industries .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHHQBPXSUJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646458 | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-nitro-1H-indole | |
CAS RN |
885520-47-8 | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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